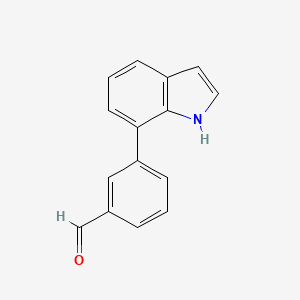

3-(1H-indol-7-yl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-7-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-10-11-3-1-5-13(9-11)14-6-2-4-12-7-8-16-15(12)14/h1-10,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYNWWXIBQODQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CC=CC(=C3)C=O)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Derivatization Strategies

Reactivity of the Aldehyde Functional Group

The aldehyde group is a key site for transformations, primarily involving reactions at the carbonyl carbon. These reactions are fundamental for elongating the carbon skeleton and introducing new functional groups.

Carbonyl Condensation Reactions for Scaffold Diversification

Condensation reactions involving the aldehyde group are highly efficient for creating new carbon-nitrogen double bonds (C=N), which are precursors to many heterocyclic and acyclic structures. iosrjournals.org These reactions typically proceed via nucleophilic addition to the carbonyl group, followed by dehydration. sigmaaldrich.com

Schiff Base Formation: The reaction of 3-(1H-indol-7-yl)benzaldehyde with primary amines yields Schiff bases, also known as imines. This condensation is typically catalyzed by acid and involves the formation of a carbinolamine intermediate which then dehydrates. iosrjournals.org Schiff bases derived from indole (B1671886) aldehydes are valuable intermediates in organic synthesis and have been explored for various applications. uodiyala.edu.iqorientjchem.orgresearchgate.net The general mechanism involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon. iosrjournals.org

Hydrazone Formation: Similarly, condensation with hydrazines or carbohydrazides produces hydrazones. organic-chemistry.orgnih.gov These reactions are crucial for synthesizing molecules incorporating the -NHN=CH- pharmacophore. derpharmachemica.com The process involves the reaction of the aldehyde with the hydrazine, often in an alcohol-based solvent, sometimes with an acid catalyst, to form the corresponding hydrazone. derpharmachemica.comijarsct.co.ingoogle.com

| Reaction Type | Reactant | General Conditions | Product Type |

|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Acid or base catalysis, often with heating | Imine/Schiff Base |

| Hydrazone Formation | Hydrazine (H₂N-NHR) | Acid catalysis (e.g., H₂SO₄) in a suitable solvent like ethanol | Hydrazone |

Nucleophilic Addition Reactions to the Aldehyde Carbonyl

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. This class of reactions is fundamental for forming new carbon-carbon bonds.

Aldol and Claisen-Schmidt Condensations: The aldehyde can react with enolates derived from ketones or other aldehydes in what is known as an Aldol condensation. libretexts.orgresearchgate.net When an aromatic aldehyde like this compound reacts with a ketone, the reaction is specifically termed a Claisen-Schmidt condensation. libretexts.orgmasterorganicchemistry.com These base-catalyzed reactions form a β-hydroxy carbonyl compound, which can subsequently dehydrate to yield an α,β-unsaturated carbonyl compound, a valuable synthetic intermediate. sigmaaldrich.comthieme-connect.de

Organometallic Reagents: Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the aldehyde to form secondary alcohols. Furthermore, arylzinc compounds have been used for nucleophilic additions to aldehydes, mediated by reagents like chromium(III) chloride, to synthesize functionalized alcohols. elsevierpure.comresearchgate.net

Reactivity of the Indole Nucleus within the Hybrid Structure

The indole ring is an electron-rich aromatic system, making it prone to electrophilic attack. researchgate.net Its reactivity is influenced by the substitution pattern, including the presence of the benzaldehyde (B42025) group at the C-7 position.

Electrophilic Aromatic Substitution on the Indole Ring

The indole nucleus readily undergoes electrophilic aromatic substitution (EAS). Due to the delocalization of the nitrogen lone pair electrons, the pyrrole (B145914) part of the indole is significantly more reactive than the benzene (B151609) ring. researchgate.netquora.com

For unsubstituted indoles, electrophilic attack preferentially occurs at the C-3 position. pearson.comic.ac.uk This is because the intermediate carbocation formed by attack at C-3 is more stable, as the positive charge can be delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene portion. In this compound, the C-3 position is unsubstituted and remains the most nucleophilic and sterically accessible site for electrophiles. chim.itmdpi.com

N-1 Position Functionalization and its Impact on Reactivity

The N-1 position of the indole ring possesses a slightly acidic proton and can be functionalized through various reactions. researchgate.net

N-Alkylation and N-Arylation: The indole nitrogen can be deprotonated by a suitable base to form an indolyl anion, which is a potent nucleophile. This anion can react with alkyl halides or aryl halides (in metal-catalyzed reactions) to yield N-substituted indoles. nih.gov

Impact on Reactivity: Functionalization at the N-1 position can significantly alter the electronic properties and reactivity of the indole ring. Attaching electron-withdrawing groups to the nitrogen can decrease the nucleophilicity of the ring, particularly at the C-3 position. Conversely, installing directing groups at the N-1 position can steer electrophilic attack or metal-catalyzed C-H activation to other positions, such as C-2 or even the challenging C-7 position on the benzene ring. nih.gov For instance, certain phosphinoyl or pivaloyl groups on the nitrogen have been used to direct palladium-catalyzed arylation to the C-7 position. nih.gov

C-2 and C-3 Positional Reactivity in the Substituted Indole System

In the this compound molecule, the C-2 and C-3 positions of the indole ring are unsubstituted and represent key sites for reactivity.

C-3 Position: As the most electron-rich and sterically accessible position, C-3 is the primary site for electrophilic substitution. pearson.comchim.it Reactions such as Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts alkylation typically occur at this position. researchgate.net The high reactivity at C-3 is a cornerstone of indole chemistry. mdpi.com

C-2 Position: While less reactive than C-3, the C-2 position can undergo functionalization, particularly if the C-3 position is blocked. chim.it In some cases, regioselectivity between C-2 and C-3 can be controlled by the choice of reagents and reaction conditions. For example, certain palladium-catalyzed reactions can achieve C-2 alkenylation of N-protected indoles. chim.it Furthermore, lithiation of N-protected indoles followed by reaction with an electrophile can also lead to substitution at the C-2 position. Studies on related 7-azaindoles show that deprotonation often occurs at the C-2 position, which can then be trapped by electrophiles. nih.gov

| Position | Typical Reaction | Controlling Factors | Notes |

|---|---|---|---|

| C-3 | Electrophilic Aromatic Substitution | Inherent electronic properties | Most reactive site for electrophiles. pearson.comic.ac.uk |

| N-1 | Alkylation, Arylation, Acylation | Use of a base to deprotonate | Can be used to introduce directing groups. nih.gov |

| C-2 | Electrophilic substitution (if C-3 blocked), Lithiation | Steric hindrance at C-3, specific catalysts/reagents | Less reactive than C-3. chim.it |

| C-4 to C-7 | Directed C-H functionalization | Requires specific directing groups | Generally much less reactive than the pyrrole ring positions. nih.govnih.govrsc.org |

Advanced Synthetic Routes for Modifying the this compound Scaffold

The unique structure of this compound, featuring a reactive aldehyde group and an electron-rich indole nucleus, presents a versatile platform for advanced chemical modifications. These modifications are strategically employed to enhance its properties for specific applications, ranging from analytical detection to biological conjugation. The aldehyde functionality, in particular, serves as a primary handle for derivatization, allowing for the introduction of various tags or linkers through well-established chemical reactions.

For analytical purposes, modifying the this compound scaffold to include moieties that are easily detectable is a common strategy. This process, known as derivatization or tagging, can significantly improve the sensitivity and selectivity of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The primary target for this derivatization is the aldehyde group.

Introduction of Fluorophores: Fluorogenic derivatization is a highly sensitive technique where a non-fluorescent or weakly fluorescent reagent reacts with the analyte to form a highly fluorescent product. The aldehyde group of this compound is susceptible to reaction with hydrazine-containing fluorogenic reagents to form stable and highly fluorescent hydrazones. This approach is widely used for the quantification of carbonyl compounds. semanticscholar.orgnih.gov

For instance, reagents like 7-Hydrazino-4-nitrobenzo-2-oxa-1,3-diazole (NBD-H) can be used for the prechromatographic fluorescence derivatization of carbonyl compounds. semanticscholar.org The resulting NBD-hydrazone derivatives can be separated by HPLC and quantified with high sensitivity using a fluorescence detector. semanticscholar.org Another novel fluorescence labeling reagent, N-acetylhydrazine acridone (B373769) (AHAD), reacts with benzaldehyde to form a corresponding hydrazone that can be detected at low concentrations. nih.govresearchgate.net The derivatization reaction with AHAD is typically carried out under mild heating with an acid catalyst. nih.govresearchgate.net

Introduction of Chromophores: The introduction of chromophores, which are light-absorbing groups, can enhance detection by UV-Vis spectrophotometry. One common method to introduce a chromophore is through condensation reactions. The Knoevenagel condensation, for example, involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group. This reaction can extend the π-conjugated system of the molecule, shifting the absorption maximum to a longer wavelength and increasing the molar absorptivity, which in turn enhances detection sensitivity. nih.gov

Introduction of Mass Tags: In mass spectrometry, derivatization can be used to improve ionization efficiency and introduce specific fragmentation patterns, aiding in identification and quantification. Reagents that introduce a permanently charged group or a group with high proton affinity can significantly enhance the signal in electrospray ionization mass spectrometry (ESI-MS). For example, fluorogenic derivatization reagents containing a positive charge, such as 4-(dimethylaminoethylaminosulfonyl)-7-chloro-2,1,3-benzoxadiazole (DAABD-Cl), have been shown to improve sensitivity by over 100-fold in ESI-ion trap mass spectrometer analysis. nih.gov While DAABD-Cl is designed for thiols, similar reagents could be designed to react with the aldehyde group of this compound.

Table 1: Potential Derivatization Agents for the Aldehyde Group of this compound

| Derivatization Agent | Tag Type | Reaction Type | Analytical Benefit |

|---|---|---|---|

| N-acetylhydrazine acridone (AHAD) | Fluorophore | Hydrazone Formation | High sensitivity in HPLC-Fluorescence detection. nih.govresearchgate.net |

| 7-Hydrazino-4-nitrobenzo-2-oxa-1,3-diazole (NBD-H) | Fluorophore | Hydrazone Formation | Enables fluorodensitometric evaluation in TLC and sensitive HPLC detection. semanticscholar.org |

| Active Methylene Compounds (e.g., Malononitrile) | Chromophore | Knoevenagel Condensation | Extends π-conjugation, enhancing UV-Vis detection. nih.gov |

| Girard's Reagents (T and P) | Mass Tag | Hydrazone Formation | Introduces a quaternary ammonium (B1175870) group, improving ionization efficiency in ESI-MS. |

The ability to conjugate this compound to larger entities like proteins, nucleic acids, or solid surfaces is crucial for its use in biochemical assays, targeted drug delivery, and materials science. The design of a suitable linker is paramount and involves a bifunctional molecule that can react with both the indole-benzaldehyde scaffold and the target macromolecule. The aldehyde group is an ideal anchor for attaching such linkers.

Linker Attachment Strategies: Several chemoselective ligation strategies can be employed to attach a linker to the aldehyde group:

Reductive Amination: The aldehyde can react with an amine-terminated linker in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine bond. This is a robust and widely used method for bioconjugation.

Hydrazone and Oxime Formation: The reaction of the aldehyde with a linker containing a hydrazide or an aminooxy group results in the formation of a hydrazone or oxime linkage, respectively. These reactions are often biocompatible and can be performed under mild aqueous conditions.

Linker Design Principles: A linker typically consists of three parts: the reactive group that attaches to the this compound, a spacer arm, and a terminal functional group for conjugation to the target macromolecule.

Spacer Arm: The spacer can be a simple alkyl chain or a polyethylene (B3416737) glycol (PEG) chain. PEG linkers are often preferred as they can improve the solubility and reduce the immunogenicity of the resulting conjugate.

Terminal Functional Group: The choice of the terminal group depends on the functional groups available on the target macromolecule. Common terminal groups include:

N-Hydroxysuccinimide (NHS) esters: React with primary amines, such as the side chain of lysine (B10760008) residues in proteins.

Maleimides: React specifically with thiol groups, found in cysteine residues.

Alkynes or Azides: Used for copper-catalyzed or strain-promoted "click chemistry," which are highly efficient and specific reactions.

Carboxylic acids: Can be coupled to amines using carbodiimide (B86325) chemistry (e.g., with EDC).

The synthesis of such a linker would involve preparing a bifunctional molecule, for example, an aminooxy-PEG-NHS ester. This linker could first be reacted with this compound via oxime formation, followed by conjugation of the terminal NHS ester to a protein.

Table 2: Examples of Linker Strategies for Conjugating this compound

| Linker Type | Reactive Group for Aldehyde | Spacer Example | Terminal Group for Macromolecule | Target on Macromolecule |

|---|---|---|---|---|

| Amine-terminated | Primary Amine | -(CH₂)n- | N-Hydroxysuccinimide (NHS) ester | Primary Amines (e.g., Lysine) |

| Hydrazide-terminated | Hydrazide (-CONHNH₂) | Polyethylene Glycol (PEG) | Maleimide | Thiols (e.g., Cysteine) |

| Aminooxy-terminated | Aminooxy (-ONH₂) | Alkyl Chain | Alkyne | Azide (via Click Chemistry) |

Computational Chemistry and Theoretical Investigations of 3 1h Indol 7 Yl Benzaldehyde Derivatives

Quantum Chemical Calculations

Density Functional Theory (DFT) stands out as one of the most widely used and versatile methods in computational quantum chemistry. It offers a favorable balance between computational cost and accuracy, making it ideal for studying medium to large-sized organic molecules. DFT calculations are centered on determining the electron density of a system, from which various molecular properties can be derived. For indolyl benzaldehyde (B42025) structures, DFT methods, such as the B3LYP functional combined with basis sets like 6-31G(d) or 6-31+G(d,p), are standard for optimizing molecular geometries and calculating electronic and spectroscopic properties. researchgate.netnih.govnih.gov

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For 3-(1H-indol-7-yl)benzaldehyde, the geometry is defined by the spatial relationship between the planar indole (B1671886) ring system and the benzaldehyde ring.

Table 1: Predicted Geometric Parameters for this compound This interactive table provides predicted bond lengths and angles based on DFT calculations of analogous structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | Carbonyl C | Oxygen | - | ~1.22 Å |

| Bond Length | Indole C7 | Benzene (B151609) C3 | - | ~1.48 Å |

| Bond Length | Indole N | Indole C | - | ~1.37 Å |

| Bond Angle | Benzene C | Carbonyl C | Oxygen | ~124° |

| Dihedral Angle | Indole Ring | Benzene Ring | - | 25-45° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com It also correlates with the electronic absorption properties of the molecule.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich indole ring system, which is a good electron donor. Conversely, the LUMO is anticipated to be centered on the benzaldehyde moiety, particularly the electron-withdrawing carbonyl group. The conjugation between the two rings allows for electronic communication, and the presence of substituents is known to modulate the HOMO and LUMO energy levels. taylorandfrancis.com

Table 2: Predicted Frontier Molecular Orbital Energies This interactive table displays representative energy values for the HOMO, LUMO, and the resulting energy gap based on calculations of similar indole derivatives.

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -5.8 to -6.2 | Localized primarily on the indole ring; relates to electron-donating ability. |

| LUMO | -1.8 to -2.2 | Localized primarily on the benzaldehyde moiety; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.6 to 4.4 | Indicates chemical reactivity and stability; corresponds to the energy of the lowest electronic transition. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack.

On a standard MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would clearly highlight the electronegative oxygen atom of the carbonyl group as the region of most negative potential (red), making it a primary site for interaction with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atom attached to the indole nitrogen (the N-H group) would be a site of positive potential (blue), indicating its acidic character. The aromatic rings would generally show regions of neutral or slightly negative potential, characteristic of π-electron systems.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the molecular wavefunction, going beyond the delocalized picture of molecular orbitals. It allows for the study of charge distribution on individual atoms, orbital interactions, and the delocalization of electron density, which is key to understanding molecular stability and resonance.

In this compound, NBO analysis would quantify the charge transfer from the electron-donating indole ring to the electron-accepting benzaldehyde moiety. This analysis reveals hyperconjugative interactions, such as the delocalization of lone pair electrons from the indole nitrogen or the carbonyl oxygen into adjacent antibonding orbitals. These interactions contribute significantly to the stability of the molecule. NBO calculations on related indole derivatives confirm significant charge delocalization and the polar nature of heteroatom bonds. researchgate.netnih.gov The analysis would also confirm the high polarization of the C=O bond in the aldehyde group, with a significant negative charge on the oxygen atom and a positive charge on the carbon atom.

Table 3: Predicted Natural Bond Orbital (NBO) Charges on Key Atoms This interactive table shows the expected charge distribution on the principal atoms, indicating sites of high electron density.

| Atom | Location | Predicted NBO Charge (a.u.) | Implication |

| O | Carbonyl Group | -0.55 to -0.65 | Highly electronegative, site for electrophilic attack. |

| N | Indole Ring | -0.45 to -0.55 | Electronegative, but lone pair is delocalized in the aromatic system. |

| C (Carbonyl) | Aldehyde Group | +0.40 to +0.50 | Highly electropositive, site for nucleophilic attack. |

| H (on N) | Indole Ring | +0.35 to +0.45 | Acidic proton. |

A significant advantage of quantum chemical calculations is the ability to simulate various types of spectra. By calculating the vibrational frequencies and electronic transition energies, one can predict the FT-IR and UV-Vis spectra, respectively. These simulated spectra are invaluable for interpreting experimental data and confirming molecular structures.

Simulated FT-IR Spectrum The theoretical FT-IR spectrum is obtained by calculating the vibrational frequencies of the molecule's normal modes. These calculated frequencies often have a systematic error compared to experimental values, but they can be corrected using a scaling factor. The simulation allows for the unambiguous assignment of specific vibrational modes to the observed absorption bands.

For this compound, the FT-IR spectrum would be dominated by several characteristic peaks. Experimental spectra of benzaldehyde show a prominent C=O stretching peak around 1700 cm⁻¹. researchgate.net Indole rings have a characteristic N-H stretching vibration around 3400 cm⁻¹. scielo.br

Table 4: Predicted Principal FT-IR Vibrational Frequencies This interactive table lists the key vibrational modes and their expected frequencies, which are characteristic of the molecule's functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | Indole N-H | 3400 - 3500 | Medium |

| Aromatic C-H Stretch | Indole & Benzene Rings | 3000 - 3100 | Medium-Weak |

| Aldehyde C-H Stretch | Benzaldehyde C-H | 2720 - 2820 | Weak |

| C=O Stretch | Aldehyde Carbonyl | 1690 - 1715 | Strong |

| Aromatic C=C Stretch | Indole & Benzene Rings | 1450 - 1600 | Medium-Strong |

| C-N Stretch | Indole Ring | 1300 - 1350 | Medium |

Simulated UV-Vis Spectrum The simulation of UV-Vis spectra is typically performed using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to arise from π → π* transitions within the conjugated aromatic system. The indole chromophore and the benzaldehyde chromophore will both contribute to the spectrum. The direct linkage and conjugation between these two systems would likely result in a bathochromic (red) shift of the absorption maxima compared to the individual, unconjugated molecules. Analysis of similar compounds confirms that electronic transitions in the 200-400 nm range are typical for such aromatic systems. researchgate.netnih.gov

Table 5: Predicted UV-Vis Absorption Data This interactive table presents the expected absorption maxima (λmax) and the nature of the corresponding electronic transitions.

| Predicted λmax (nm) | Oscillator Strength (f) | Predominant Transition Type |

| ~300 - 320 nm | High | π → π* (HOMO → LUMO) |

| ~260 - 280 nm | Medium | π → π |

| ~220 - 240 nm | High | π → π |

Density Functional Theory (DFT) for Elucidating Molecular Structure and Electronic Properties

Molecular Modeling and Simulation Approaches in the Study of this compound Derivatives

Molecular modeling and simulation serve as powerful computational tools to investigate the behavior of molecules at an atomic level. nih.gov For indole derivatives, including this compound, these approaches provide critical insights into their structural, dynamic, and interaction properties. Molecular dynamics (MD) simulations, for instance, can be employed to study the localization and orientation of indole-containing molecules within complex environments like lipid bilayers. nih.gov Such simulations reveal preferential interaction sites, such as near the glycerol moiety or the hydrocarbon core of a membrane, driven by a combination of hydrogen bonding, cation-pi interactions, and other electrostatic forces. nih.gov

Docking studies, another key aspect of molecular modeling, are used to predict the binding orientation of small molecules to a macromolecular target, such as a protein or enzyme. This approach has been applied to various indole derivatives to understand their potential as inhibitors. For example, modeling has been used to determine the binding mode of benzofuran-3-yl-(indol-3-yl)maleimides to glycogen synthase kinase 3β (GSK-3β), helping to elucidate the structural basis of their inhibitory activity. nih.gov These computational techniques are often performed using specialized software like the Schrödinger Molecular Modeling Suite. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Structure-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.goveurjchem.com For derivatives of this compound, QSAR models can predict their therapeutic potential or reactivity based on calculated molecular descriptors.

2D-QSAR modeling has been successfully applied to novel 1H-3-indolyl derivatives to predict their antioxidant activity. nih.govmdpi.com In these studies, various structural, electronic, and topological descriptors are calculated for each molecule and correlated with experimentally determined activities, such as the half-maximal inhibitory concentration (IC50). nih.gov Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used on related indole structures to build predictive models based on steric and electrostatic fields. nih.gov These models help identify key structural features that govern a compound's activity and guide the design of more potent derivatives. nih.gov The robustness and predictive power of QSAR models are rigorously validated using statistical methods. eurjchem.com For instance, the oxidation rates of various substituted benzaldehydes have been correlated with their structural and electronic properties using principles foundational to QSAR, such as the Hammett and Taft equations. researchgate.netzenodo.org

Table 1: Example of Descriptors Used in QSAR Models for Indole Derivatives

This table is illustrative and provides examples of descriptor types that could be used in a QSAR study of this compound derivatives.

| Descriptor Type | Example Descriptor | Potential Correlated Activity |

|---|---|---|

| Electronic | Dipole Moment | Receptor Binding Affinity |

| Topological | Wiener Index | Antioxidant Capacity (IC50) |

| Steric | Molecular Volume | Enzyme Inhibition (Ki) |

| Thermodynamic | LogP | Membrane Permeability |

Mechanistic Insights Derived from Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the reaction mechanisms involving indole and benzaldehyde derivatives. rsc.orgresearchgate.net These studies can elucidate the intricate details of reaction pathways, identify transient intermediates, and characterize the transition states that connect them. rsc.orgnih.gov

For example, DFT calculations have been used to investigate the mechanism of the Friedel-Crafts hydroxyalkylation reaction between indole derivatives and 4-nitrobenzaldehyde. rsc.orgresearchgate.net These studies have shown that the initial reaction step to form a hydroxylic intermediate is energetically favored. rsc.orgresearchgate.net The subsequent formation of the final bis(indolyl)methane product is even lower in energy, confirming the thermodynamic viability of the reaction. rsc.orgresearchgate.net By calculating the energy profile of the entire reaction, researchers can identify the rate-determining step and understand how substituents on the benzaldehyde or indole rings influence reactivity. d-nb.info Computational investigations of the aldol reaction involving benzaldehyde have similarly revealed the origins of stereoselectivity by analyzing the structures and energies of different transition states. researchgate.net The calculated chemical shifts from these studies can also be compared with experimental NMR data to further validate the proposed mechanism. rsc.org

Table 2: Calculated Energy Changes in the Reaction of Indole with 4-Nitrobenzaldehyde

| Reaction Step | Species Involved | Calculated Energy Change (kJ mol⁻¹) |

|---|---|---|

| Step 1 | Reactants → Intermediate 3A | -24.7 rsc.orgresearchgate.net |

Prediction of Advanced Optical Properties (e.g., Non-Linear Optical (NLO) Responses)

Specialized software and theoretical models can be used to calculate the second-order NLO properties of molecules. nih.gov These programs can map the predicted NLO response as a function of molecular orientation, allowing computational results to be correlated with experimental measurements. nih.gov More advanced approaches, such as physics-driven neural networks, are being developed to serve as surrogates for complex numerical solvers, enabling rapid prediction of NLO phenomena like optical Kerr scattering. researchgate.net These in silico tools can predict how a material's refractive index will change with light intensity and can be used to design and optimize molecules like this compound derivatives for specific NLO applications. researchgate.net

In Silico Screening and Library Design

In silico screening and virtual library design are indispensable computational strategies in modern drug discovery and materials science. These methods allow for the rapid evaluation of large numbers of virtual compounds against a specific biological target or for a desired property, prioritizing a smaller, more promising set for chemical synthesis and experimental testing. nih.govnih.gov

For indole derivatives, molecular docking is a primary tool for virtual screening. nih.govnih.gov In this process, a library of designed molecules, such as indolyl dihydropyrazoles, is computationally docked into the binding site of a target protein, like the aryl hydrocarbon receptor (AhR). nih.govnih.gov The compounds are then ranked based on scoring functions that estimate binding affinity, and those with the best scores are selected for synthesis. nih.govnih.gov This approach has been used to identify potential inhibitors for targets like VEGFR2 and EGFR from libraries of indole-based compounds.

Beyond simple docking, a battery of QSAR models can be used to generate comprehensive in silico profiles for absorption, distribution, metabolism, excretion, and toxicity (ADMET) for entire virtual libraries. documentsdelivered.com This allows research teams to assess potential liabilities early in the design process, ensuring that resources are focused on candidates with the highest probability of success. documentsdelivered.com This rational design approach has been applied to create libraries of indolyl acrylamides as antibacterial agents and peptide-indole conjugates. rsc.orgresearchgate.net

Table 3: Illustrative Workflow for In Silico Screening of Indole Derivatives

| Step | Description | Computational Tool/Method | Outcome |

|---|---|---|---|

| 1. Library Design | Create a virtual library of this compound derivatives with diverse substitutions. | Cheminformatics Software | A set of several hundred or thousand virtual compounds. |

| 2. Target Selection | Identify a biological target (e.g., a specific kinase or receptor). | Literature/Database Search | A 3D protein structure (e.g., from PDB). |

| 3. Molecular Docking | Dock the entire virtual library into the active site of the target protein. | Docking Software (e.g., Glide, AutoDock) | A ranked list of compounds based on predicted binding affinity (docking score). |

| 4. ADMET Profiling | Predict key pharmacokinetic and toxicity properties for the top-ranked compounds. | QSAR/ADMET Models | A filtered list of candidates with favorable drug-like properties. |

| 5. Hit Selection | Select the most promising candidates based on combined docking scores and ADMET profiles. | Data Analysis | A small set of high-priority compounds for synthesis and in vitro testing. |

Future Research Directions and Perspectives for Indole Benzaldehyde Hybrid Architectures

Rational Design and Synthesis of Novel Derivatives with Tailored Molecular Features

Future advancements in the field of indole-benzaldehyde hybrids will heavily rely on the rational design and synthesis of new derivatives with precisely controlled properties. The core strategy involves the strategic functionalization of both the indole (B1671886) and benzaldehyde (B42025) rings to modulate their electronic, steric, and bioactive characteristics.

Molecular hybridization, a key design strategy, involves combining the indole-benzaldehyde scaffold with other pharmacophores to create multifunctional agents. For instance, linking this core to moieties like isatin and triazole has been explored to develop potent enzyme inhibitors. nih.gov The design process often begins with a known bioactive compound, modifying its structure to enhance activity or introduce new functionalities. For example, derivatives can be designed as multi-target directed ligands for complex conditions like Alzheimer's disease by incorporating moieties known to interact with specific biological targets. nih.gov

Synthetic methodologies are evolving to allow for more complex and diverse structures. Multi-component reactions (MCRs) are emerging as powerful tools for the modular assembly of complex indole-fused heterocycles from simple starting materials like indoles and aldehydes in a single step. rsc.orgnih.gov These reactions offer a direct and efficient route to libraries of structurally diverse compounds. Future work will likely focus on expanding the scope of MCRs and other synthetic strategies to access novel chemical space and create derivatives with tailored features for specific applications, from medicine to materials science. mdpi.comnih.gov

Exploration of Advanced Functional Materials Based on the Scaffold

The unique electronic and structural properties of the indole-benzaldehyde scaffold make it an attractive building block for the development of advanced functional materials.

Organic Electronics and Optoelectronic Applications

Indole derivatives are recognized for their potential in organic electronics due to their electron-rich nature and hole-transporting capabilities. mdpi.com The fusion of an indole with a benzaldehyde moiety creates a donor-acceptor type structure that is fundamental for many optoelectronic applications. By strategically modifying the substituents on both aromatic rings, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely tuned. This modulation is critical for optimizing performance in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. acs.org

Future research will focus on designing and synthesizing novel indole-benzaldehyde derivatives with tailored optoelectronic properties. This includes creating extended π-conjugated systems to enhance charge mobility and shifting absorption and emission spectra across the visible range. acs.org The goal is to develop stable, high-performance materials for next-generation flexible and transparent electronics.

Supramolecular Assembly and Self-Assembled Systems

The indole ring, with its N-H group, is an excellent hydrogen bond donor, while the carbonyl group of the benzaldehyde moiety can act as a hydrogen bond acceptor. This inherent capability for forming non-covalent interactions makes the indole-benzaldehyde scaffold an ideal candidate for constructing complex supramolecular assemblies. These interactions drive the self-assembly of molecules into well-defined, ordered structures like helices, sheets, and other nano-architectures.

The directionality and predictability of these non-covalent bonds allow for the programmable assembly of molecules into functional systems. Future perspectives in this area involve designing indole-benzaldehyde derivatives that can self-assemble into materials with novel functions. This could include creating porous frameworks for gas storage and separation, developing new sensor materials that respond to specific analytes, or constructing chiral systems for enantioselective catalysis.

Integration of Advanced Computational and Synthetic Methodologies

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial for accelerating the discovery and optimization of new indole-benzaldehyde derivatives. Computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in rational drug design. nih.govrsc.org These methods allow researchers to predict how a molecule will interact with a biological target, guiding the synthesis of compounds with higher potency and selectivity. nih.govnih.gov

Molecular dynamics simulations and density functional theory (DFT) calculations can provide deep insights into the stability of molecule-receptor complexes and the electronic properties of materials. nih.gov This information is invaluable for designing improved enzyme inhibitors or for tuning the optoelectronic properties of materials for electronic devices. nih.gov

The future will see a deeper integration of these computational tools with automated synthesis platforms. This will enable a high-throughput design-synthesis-test cycle, significantly speeding up the process of discovering new molecules with desired properties. By combining predictive modeling with efficient synthesis, researchers can more effectively navigate the vast chemical space of possible indole-benzaldehyde derivatives.

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of bis(indolyl)methanes (BIMs) and other indole derivatives has traditionally relied on methods that use harsh acids and organic solvents. beilstein-journals.org In line with the principles of green chemistry, a significant shift towards more environmentally friendly synthetic protocols is underway. eurekaselect.com Future research will continue to prioritize the development of sustainable methods that minimize waste, reduce energy consumption, and utilize non-toxic reagents.

Key areas of development in green synthesis include:

Alternative Energy Sources: Microwave irradiation and ultrasound are being used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. beilstein-journals.orgeurekaselect.comtandfonline.com

Green Catalysts: The use of biodegradable catalysts, nanocatalysts, and reusable solid acid catalysts is a major focus. beilstein-journals.orgopenmedicinalchemistryjournal.comajgreenchem.com For example, nano-TiO2 has been shown to be an effective and reusable catalyst for the reaction between indole and benzaldehyde under solvent-free conditions. beilstein-journals.org

Eco-Friendly Solvents: Replacing volatile organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions, significantly reduces the environmental impact of the synthesis. openmedicinalchemistryjournal.comrsc.orgresearchgate.net

The table below summarizes various green chemistry approaches applied to the synthesis of BIMs from indole and benzaldehyde.

| Catalyst | Solvent / Conditions | Energy Source | Yield (%) | Reference |

| Nano-TiO₂ | Solvent-free | Conventional Heating (80°C) | 95% | beilstein-journals.org |

| Nano-CuO-CeO₂ | Water | Reflux | 96% | ajgreenchem.com |

| Cellulose Sulfuric Acid | Solvent-free | Not specified | High | openmedicinalchemistryjournal.com |

| p-Toluene Sulfonic Acid | Acetonitrile | Room Temperature | 90% | researchgate.net |

| Various | Deep Eutectic Solvents | Electrochemical | High | researchgate.net |

These approaches not only make the synthesis more sustainable but can also offer advantages in terms of yield, selectivity, and ease of product isolation. acs.orgresearchgate.net The continued innovation in green synthetic methodologies will be essential for the environmentally responsible production of indole-benzaldehyde based compounds.

Q & A

What synthetic methodologies are most effective for preparing 3-(1H-indol-7-yl)benzaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound typically involves coupling indole derivatives with benzaldehyde precursors. For example, Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be employed. Evidence from analogous indole-benzaldehyde syntheses (e.g., 3-(trifluoromethyl)pyrazole-4-carboxylic oxime esters) highlights the importance of stoichiometric control of hydroxylamine hydrochloride (NHOH·HCl) to drive oxime intermediate formation to completion . Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., MeCN vs. DCM) significantly impact yields, with optimized protocols reporting up to 49–80% yields for similar structures under inert atmospheres .

How can researchers resolve discrepancies in spectroscopic data (e.g., 1^11H NMR) for this compound derivatives?

Discrepancies in H NMR spectra often arise from tautomerism in indole derivatives or residual solvents. For instance, the aldehyde proton (δ ~9.8–10.2 ppm) may exhibit splitting due to hydrogen bonding with polar aprotic solvents like DMSO. To address this, rigorous drying of samples and comparison with computed NMR spectra (using DFT methods) are recommended. Studies on indole-carbamate derivatives emphasize the use of ESI-HRMS to confirm molecular formulas, which can distinguish between structural isomers . Cross-validation with C NMR and IR (e.g., C=O stretch at ~1680–1720 cm) is critical for unambiguous assignment .

What strategies mitigate byproduct formation during the synthesis of this compound?

Byproducts such as dimerized indole derivatives or over-oxidized aldehydes are common. Catalytic systems like Ce-MOFs have demonstrated high selectivity (>80%) for epoxidation over benzaldehyde formation in styrene oxidation, suggesting that analogous catalysts could suppress undesired pathways in indole-aldehyde synthesis . Additionally, stepwise purification of intermediates (e.g., substituted benzaldehyde oximes) via liquid-liquid extraction prior to coupling reduces side reactions . Monitoring reaction progress via TLC or GC-MS ensures timely termination to minimize degradation .

How does the electronic nature of substituents on the indole ring influence the reactivity of this compound?

Electron-donating groups (e.g., methoxy at the 6-position of indole) enhance nucleophilicity at the 3-position, facilitating electrophilic substitution. Conversely, electron-withdrawing groups (e.g., trifluoromethyl) reduce reactivity but improve stability. Computational studies on pyrazole-carbaldehyde derivatives reveal that substituent effects on frontier molecular orbitals (HOMO/LUMO) correlate with reaction rates in nucleophilic additions . For this compound, meta-substitution on the benzaldehyde ring may sterically hinder indole coupling, necessitating bulky ligands in catalytic systems .

What are the challenges in characterizing hygroscopic intermediates during this compound synthesis?

Hygroscopic intermediates like hydroxylamine adducts or aldehyde-hydrates require anhydrous handling under nitrogen or argon. For example, substituted benzaldehyde oximes are often extracted with ethyl acetate and dried over NaSO before use . Dynamic vapor sorption (DVS) analysis can quantify moisture uptake, informing storage conditions (e.g., desiccators with PO). Lyophilization is avoided for aldehydes due to potential decomposition; instead, low-temperature vacuum drying (<40°C) preserves integrity .

How can computational chemistry predict the stability and reactivity of this compound in complex reaction environments?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways and transition states. For example, studies on Ce-MOF-catalyzed oxidations use Gibbs free energy profiles to rationalize selectivity toward epoxidation vs. aldehyde formation . Molecular docking simulations may also predict interactions of this compound with biological targets, aiding drug discovery applications .

What degradation pathways are observed for this compound under oxidative conditions?

Oxidative degradation via Fenton-like reactions (e.g., using HO/Fe) can cleave the indole ring, yielding quinone-like byproducts. GC-MS analysis of styrene oxidation analogs shows benzaldehyde as a stable terminal product under mild conditions, but prolonged exposure to radicals leads to polymerization or carboxylate formation . Stabilizers like BHT (butylated hydroxytoluene) are recommended for long-term storage .

How do solvent polarity and pH affect the tautomeric equilibrium of this compound?

In polar protic solvents (e.g., HO/MeOH), the aldehyde group may hydrate to form geminal diols, shifting the tautomeric equilibrium. UV-Vis spectroscopy (λ ~270–300 nm for conjugated aldehydes) and pH titration (pKa ~4–5 for indole NH) reveal that acidic conditions favor protonation of the indole nitrogen, reducing tautomerization. Buffered systems (pH 7–8) stabilize the aldehyde form, critical for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.